![molecular formula C16H16N4O2 B14716336 N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide CAS No. 13666-95-0](/img/structure/B14716336.png)
N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C10H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazene linkage between two phenylene groups, each substituted with an acetamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide typically involves the reaction of 1,2-phenylenediamine with acetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent like dichloromethane and stirred at room temperature for several hours. The product is then purified by evaporation of the solvent and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The acetamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
Chemistry: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules .
Industry: In the industrial sector, N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is used in the production of polymers and as a stabilizer in various chemical processes .
作用机制
The mechanism of action of N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazene linkage allows the compound to act as a redox-active agent, participating in electron transfer reactions. The acetamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
- N,N’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- N,N’-[(1,2-Ethanediylbis(oxy-2,1-phenylene)]diacetamide
- N,N’-[(4-Nitro-1,2-phenylene)diacetamide
Uniqueness: N,N’-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide is unique due to its diazene linkage, which imparts distinct redox properties and enhances its reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable tool in various research applications .
属性
CAS 编号 |
13666-95-0 |
|---|---|
分子式 |
C16H16N4O2 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
N-[2-[(2-acetamidophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)17-13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) |
InChI 键 |
RITMDVTUOPBKMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC=C1N=NC2=CC=CC=C2NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


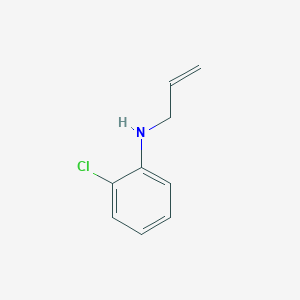
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
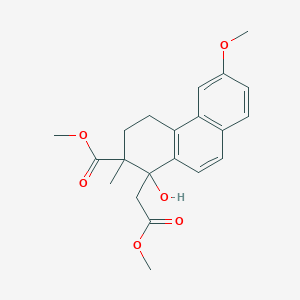

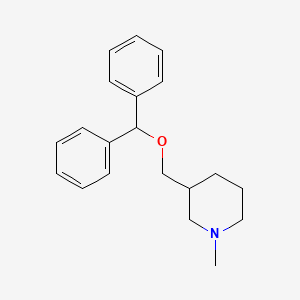

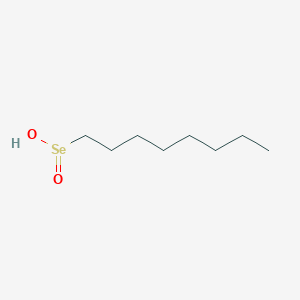


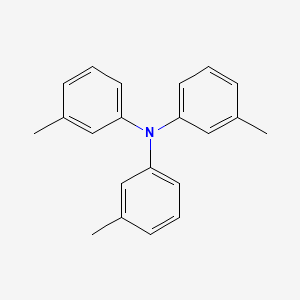

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

